molecular formula C24H25N5O3 B1193410 PF-06764427

PF-06764427

Número de catálogo: B1193410
Peso molecular: 431.496
Clave InChI: FQGJDGJXEZTKDW-UNMCSNQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Significance of M1 mAChR in Central Nervous System Function

The M1 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions crucial for cognitive processes like the cerebral cortex and hippocampus. rthm.compatsnap.com Constituting up to 60% of the total muscarinic acetylcholine receptor expression in the CNS, the M1 subtype plays a vital role in modulating neuronal excitability, synaptic plasticity, and the signaling of the neurotransmitter acetylcholine. portlandpress.com Activation of M1 receptors is linked to enhanced learning, memory, and attention. rthm.compatsnap.com Consequently, dysfunction in M1 receptor signaling has been implicated in the cognitive deficits associated with neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia. patsnap.comportlandpress.com This makes the M1 receptor a highly attractive target for therapeutic intervention. portlandpress.com

Principles of Allosteric Modulation at G Protein-Coupled Receptors (GPCRs)

GPCRs, including the M1 receptor, are intrinsically allosteric proteins, meaning their function can be regulated by molecules binding to sites other than the primary, or orthosteric, site. news-medical.net This principle of allosteric modulation offers a sophisticated approach to drug design.

The orthosteric site is the primary binding location for the receptor's endogenous ligand, in this case, acetylcholine (ACh). nih.gov This site is typically highly conserved across different subtypes of a receptor family. nih.gov In contrast, allosteric sites are topographically distinct from the orthosteric site. pharmacologycanada.organnualreviews.org Ligands that bind to these allosteric sites can modify the receptor's response to the endogenous ligand without directly competing with it. pharmacologycanada.org A key advantage of targeting allosteric sites is that they are often less conserved, allowing for the development of more subtype-selective drugs with potentially fewer side effects. nih.govfrontiersin.org

Allosteric modulators are categorized based on their effect on the receptor's activity in the presence of the orthosteric agonist:

Positive Allosteric Modulators (PAMs): These molecules enhance the affinity and/or efficacy of the orthosteric agonist. frontiersin.orgfrontiersin.org A "pure" PAM has no intrinsic activity on its own but potentiates the effect of the endogenous ligand. frontiersin.org

Negative Allosteric Modulators (NAMs): NAMs reduce the affinity and/or efficacy of the orthosteric agonist. frontiersin.orgfrontiersin.org

Allosteric Agonists (or Ago-PAMs): These modulators not only potentiate the orthosteric ligand but also possess intrinsic agonist activity, meaning they can activate the receptor even in the absence of the endogenous agonist. frontiersin.orgnih.gov

Distinction between Orthosteric and Allosteric Binding Sites

Rationale for M1 mAChR Positive Allosteric Modulators in Neuropharmacology Research

The development of M1 PAMs is a promising strategy for treating cognitive deficits. portlandpress.com By enhancing the effects of the brain's own acetylcholine, PAMs can offer a more subtle and physiologically relevant modulation of M1 receptor activity compared to direct-acting orthosteric agonists. This approach is hypothesized to have a lower risk of the on-target adverse effects that have plagued earlier, less selective muscarinic compounds. frontiersin.orgmichaeljfox.org The goal is to restore normal cholinergic tone and improve cognitive function in conditions where it is impaired. portlandpress.comnih.gov

Overview of PF-06764427 in the Context of M1 PAM Development

This compound, developed by Pfizer, is a potent and selective M1 positive allosteric modulator. dcchemicals.commedkoo.com It emerged from research efforts to create compounds that could selectively enhance M1 receptor signaling. researchgate.net In preclinical studies, this compound has demonstrated the ability to potentiate the effects of acetylcholine at the M1 receptor. dcchemicals.com However, further research has also characterized it as a PAM-agonist, indicating it possesses intrinsic agonist activity. researchgate.netnih.gov This dual activity profile has been a subject of investigation, with studies exploring both its potential therapeutic efficacy and its propensity to induce certain on-target adverse effects. nih.govnih.govcornell.edu

Research Findings on this compound

Detailed in vitro and in vivo studies have provided valuable insights into the pharmacological profile of this compound.

In Vitro Activity

In cellular assays, this compound has been shown to be a potent M1 PAM with an EC50 of 55 nM. dcchemicals.com It demonstrates high selectivity for the M1 receptor, with no measurable agonist or PAM activity at M2-M5 receptors at concentrations up to 10 µM. dcchemicals.com Studies using Chinese Hamster Ovary (CHO) cells expressing the M1 receptor revealed that this compound causes a concentration-dependent increase in intracellular calcium mobilization even in the absence of acetylcholine, confirming its intrinsic agonist activity. researchgate.netnih.gov Specifically, it exhibited an agonist half-maximal effective concentration (Ago EC50) of 610 nM. researchgate.net As a PAM, in the presence of an EC20 concentration of acetylcholine, its PAM EC50 was determined to be 30 nM. researchgate.net

Table 1: In Vitro Activity of this compound

Parameter Value Description Reference
M1 PAM EC50 55 nM The concentration of this compound that produces 50% of its maximal positive allosteric modulatory effect on the M1 receptor. dcchemicals.com
M1 Ago EC50 610 nM The concentration of this compound that produces 50% of its maximal agonist effect on the M1 receptor in the absence of acetylcholine. researchgate.net
M1 PAM EC50 (with ACh) 30 nM The concentration of this compound that produces 50% of its maximal positive allosteric modulatory effect in the presence of an EC20 concentration of acetylcholine. researchgate.net
Selectivity No measurable activity at M2-M5 receptors up to 10 µM Demonstrates high selectivity for the M1 receptor over other muscarinic receptor subtypes. dcchemicals.com

In Vivo Activity

Preclinical studies in animal models have also been conducted. For instance, this compound showed efficacy in a mouse model of amphetamine-stimulated locomotor activity. dcchemicals.com However, consistent with its characterization as an ago-PAM, dose-escalation studies in mice revealed that this compound can induce behavioral convulsions. nih.govmedkoo.com This effect was absent in M1 knockout mice, indicating it is an on-target effect mediated by M1 receptor activation. medkoo.com This finding highlights a potential challenge for M1 PAMs with significant intrinsic agonist activity, as excessive receptor activation can lead to adverse effects. nih.govcornell.edu

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H25N5O3

Peso molecular

431.496

Nombre IUPAC

N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-28-11-8-19(27-28)17-6-4-16(5-7-17)13-29-14-18(23-21(29)3-2-10-25-23)24(31)26-20-9-12-32-15-22(20)30/h2-8,10-11,14,20,22,30H,9,12-13,15H2,1H3,(H,26,31)/t20-,22-/m1/s1

Clave InChI

FQGJDGJXEZTKDW-UNMCSNQZSA-N

SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CN3C=C(C4=C3C=CC=N4)C(=O)NC5CCOCC5O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PF-06764427;  PF 06764427;  PF06764427.

Origen del producto

United States

Molecular and Cellular Pharmacological Characterization of Pf 06764427

M1 mAChR Binding and Selectivity Profiles

PF-06764427 demonstrates potent and selective activity at the M1 mAChR. Its interaction with the receptor involves binding to an allosteric site distinct from the orthosteric site where the endogenous neurotransmitter acetylcholine (B1216132) (ACh) binds nih.govsci-hub.senih.gov.

Interaction with M1 mAChR Allosteric Site

This compound binds to an allosteric site on the M1 mAChR. This allosteric binding can influence the receptor's conformation and its interaction with orthosteric ligands like ACh nih.govsci-hub.senih.gov. Studies have shown that this compound can exhibit negative cooperativity with orthosteric ligands such as scopolamine (B1681570), meaning its binding can inhibit the binding of scopolamine to the orthosteric site researchgate.net.

Agonist Activity in Recombinant Systems

In recombinant systems, such as Chinese hamster ovary (CHO) cells stably expressing the M1 receptor, this compound displays robust intrinsic agonist activity nih.govresearchgate.net. This means that this compound can activate the M1 receptor and elicit a functional response even in the absence of an orthosteric agonist like ACh nih.govresearchgate.net. This direct activation is a key characteristic that distinguishes it from "pure" PAMs, which only potentiate the effects of orthosteric agonists nih.govfrontiersin.org.

Allosteric Potentiation of Orthosteric Agonist Activity

In addition to its intrinsic agonist activity, this compound also functions as a potent positive allosteric modulator nih.govresearchgate.netdcchemicals.com. In the presence of an orthosteric agonist like ACh, this compound can enhance the potency and/or efficacy of ACh at the M1 receptor nih.govdcchemicals.com. This allosteric potentiation is achieved by binding to the allosteric site, which modifies the receptor's response to the orthosteric ligand nih.govsci-hub.senih.gov.

In Vitro Functional Assays and Receptor Activation

In vitro functional assays are crucial for characterizing the activity of compounds like this compound. Calcium mobilization assays are commonly used to assess the ability of a compound to activate the M1 receptor and trigger downstream signaling pathways.

Calcium Mobilization Assays in M1 Receptor-Expressing Cell Lines

Studies utilizing CHO cells stably expressing the M1 receptor have shown that this compound induces a concentration-dependent increase in intracellular calcium mobilization nih.govresearchgate.net. This robust calcium mobilization indicates that this compound effectively activates the M1 receptor in this recombinant system nih.govresearchgate.net.

Data from calcium mobilization assays in M1-CHO cells demonstrate the activity of this compound both as an agonist and a PAM.

CompoundActivity TypeEC50 (nM)
This compoundAgonist610 ± 14
This compoundPAM (with ACh)30 ± 3

Table 1: EC50 values for this compound in M1-CHO calcium mobilization assays. nih.govresearchgate.net

These data highlight that this compound can directly activate the receptor (agonist activity) and also enhance the effect of ACh (PAM activity) in this cellular context nih.govresearchgate.net.

Assessment of Intrinsic Agonist Activity

The intrinsic agonist activity of this compound has been assessed in various in vitro systems, including M1 receptor-expressing cell lines and native tissue preparations nih.govnih.gov. These assessments confirm that this compound can activate the M1 receptor independently of endogenous ACh nih.govnih.gov. The robust agonist activity observed in cell-based assays, such as calcium mobilization, is a significant pharmacological characteristic of this compound nih.govresearchgate.net. This intrinsic activity contributes to its classification as an ago-PAM nih.govsci-hub.se.

Potentiation of Acetylcholine-Mediated Responses

This compound effectively potentiates responses mediated by acetylcholine at the M1 receptor. Studies using cell-based assays, such as intracellular Ca2+ mobilization, have shown that this compound acts as a potent M1 PAM in the presence of ACh. wikipedia.orgontosight.ai This potentiation is evidenced by a significant leftward shift in the acetylcholine concentration-response curve. nih.gov For instance, in a PathHunter Arrβ2 assay, PF-067664427 was reported to induce a 212-fold shift in the ACh concentration-response curve at a concentration of 10 µM. nih.gov In a cell-based Ca2+ mobilization assay, this compound showed a PAM EC50 of 30 nM ± 3 in the presence of the orthosteric agonist ACh. wikipedia.orgontosight.ai

Receptor Reserve and Functional Efficacy in Cellular Models

The behavior of this compound in cellular models is influenced by factors such as receptor reserve. fishersci.ptnih.gov In M1-expressing cell lines, this compound displays robust intrinsic agonist activity, as observed in intracellular calcium mobilization assays. wikipedia.orgontosight.ai The agonist half-maximal effective concentration (EC50) for this compound alone in a Ca2+ mobilization assay was reported as 610 nM ± 14. wikipedia.orgontosight.ai

The concept of receptor reserve is crucial in understanding the functional efficacy of agonists and ago-PAMs in different cellular contexts. nih.gov A high receptor reserve in a system means that a maximal response can be achieved even when only a fraction of receptors are activated. nih.gov While in vitro cell-based assays are valuable for initial compound screening and characterization, they may not always fully replicate the complex signaling pathways found in native tissues. wikipedia.org The observed efficacy of M1 PAMs, including ago-PAMs like this compound, can be impacted by the specific assay used and the receptor reserve present in the system. wikipedia.orgfishersci.pt

The operational model of allosterism allows for the quantification of allosteric effects on orthosteric agonist efficacy (β), as well as direct orthosteric (τA) and allosteric (τB) agonism. Ago-PAMs like this compound exhibit both the ability to potentiate responses to an orthosteric agonist and to directly activate the receptor from the allosteric site.

Table 1: In Vitro Activity of this compound in Cell-Based Assays

Assay TypeActivity TypeEC50 (nM)ContextReference
PathHunter Arrβ2Potentiation (Fold Shift)212In presence of ACh (10 µM) nih.gov
Intracellular Ca2+ MobilizationPAM Activity30 ± 3In presence of ACh wikipedia.orgontosight.ai
Intracellular Ca2+ MobilizationAgonist Activity610 ± 14Alone (absence of orthosteric agonist) wikipedia.orgontosight.ai

Investigation of Negative Cooperativity with Orthosteric Antagonists

This compound has been shown to exhibit strong negative cooperativity with orthosteric antagonists at the M1 mAChR. wikipedia.orgfishersci.pt This negative cooperativity implies that the binding of this compound to the allosteric site reduces the affinity of orthosteric antagonists for the orthosteric binding site. guidetopharmacology.org

Research findings indicate that this compound is capable of inhibiting the binding of the tritiated orthosteric antagonist [³H]-N-methyl-scopolamine ([³H]-NMS) to the M1 receptor. wikipedia.orgfishersci.pt This ability to inhibit orthosteric antagonist binding is a manifestation of the negative cooperativity between the allosteric binding site, where this compound binds, and the orthosteric binding site, where antagonists like scopolamine and N-methyl-scopolamine bind. wikipedia.orgfishersci.pt The allosteric ternary complex model (ATCM) is a common model used to describe and quantify such allosteric effects, where a cooperativity factor (α) less than 1 indicates negative cooperativity between the allosteric modulator and the orthosteric ligand binding.

Preclinical Functional Characterization of Pf 06764427 in Models of Cholinergic Modulation

Effects on Cholinergic Receptor Activity in Native Tissue Preparations

Studies on native brain tissue have been crucial in understanding the functional impact of PF-06764427 on neural circuits. These investigations provide insights into how the compound modulates synaptic activity by acting on M1 receptors.

In acute brain slices containing the medial prefrontal cortex (mPFC), this compound has demonstrated a clear ability to modulate excitatory synaptic activity. nih.gov Application of the compound leads to a significant increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in layer V pyramidal cells of the mPFC. nih.gov This suggests that this compound enhances excitatory neurotransmission in this critical brain region. nih.govcolab.ws The activation of M1 receptors is known to increase the activity of excitatory synaptic inputs onto these specific neurons. nih.gov This effect on excitatory potentials highlights the compound's potential to influence cortical information processing. nih.govfrontiersin.org

A key feature of this compound is its classification as an ago-PAM, meaning it possesses direct agonist activity at the M1 receptor, independent of the presence of the endogenous neurotransmitter, acetylcholine (B1216132) (ACh). nih.govresearchgate.net This intrinsic activity distinguishes it from "pure" PAMs, which only potentiate the receptor's response to ACh and thus maintain a dependence on endogenous cholinergic activity. nih.govnih.gov

The agonist nature of this compound means its activation of M1 receptors in cortical circuits is not strictly activity-dependent. nih.gov It can directly stimulate the receptor, leading to a tonic, non-physiological activation. sci-hub.se This has been observed in mouse PFC, where this compound exerts agonist effects. nih.govnih.gov This characteristic is believed to contribute to an overactivation of M1 receptors, which can potentially disrupt normal PFC function rather than simply augmenting it during relevant cognitive tasks. nih.govnih.gov In contrast, pure PAMs are thought to enhance cholinergic signaling in a more spatially and temporally precise manner, as they amplify the effects of ACh when it is naturally released. sci-hub.se

Interactive Data Table: In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound from a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells expressing the M1 receptor. This data illustrates its dual activity as both a direct agonist and a positive allosteric modulator.

Modulation of Excitatory Postsynaptic Potentials (fEPSPs) in Prefrontal Cortex (PFC)

Evaluation of Functional Outcomes in Rodent Models Related to Cognitive Processes

Behavioral studies in rodents are essential for assessing the ultimate functional impact of a compound on cognition. The performance of this compound in these models has provided critical information regarding its therapeutic potential.

The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. researchgate.netscirp.orgreading.ac.uk Despite its potent in vitro activity, this compound was found to be ineffective at improving performance in the NOR task in unimpaired rodents. nih.gov This lack of efficacy suggests that its specific pharmacological profile may not translate to cognitive enhancement under normal conditions. nih.govresearchgate.net It is hypothesized that the overactivation of M1 receptors by the compound's intrinsic agonist activity could disrupt cortical function, thereby negating any potential procognitive effects. nih.govnih.gov

When compared to other M1 modulators, a clear pattern emerges. nih.govsci-hub.se Like this compound, another M1 ago-PAM, MK-7622, also failed to improve recognition memory in the NOR task. nih.govsci-hub.se In stark contrast, pure M1 PAMs, such as VU0453595 and VU0486846, which are devoid of direct agonist activity, demonstrated robust efficacy in enhancing performance on the NOR task. nih.govnih.gov These comparative studies strongly suggest that M1 PAMs lacking intrinsic agonism have a more favorable profile for cognitive enhancement. nih.govnih.gov The findings indicate that the agonist component of ago-PAMs like this compound may limit their therapeutic window and efficacy in cognitive assays. nih.gov

Interactive Data Table: Comparative Efficacy in Novel Object Recognition (NOR)

This table compares the reported outcomes of different M1 modulators in the NOR cognitive task in rodents.

Effects on Novel Object Recognition Tasks in Unimpaired Rodents

Receptor Internalization Studies

Receptor internalization is a cellular process where receptors are removed from the cell surface, often leading to desensitization of the signaling pathway. This process is critical for regulating the duration and intensity of receptor activation.

Studies comparing this compound with other M1 modulators have revealed distinct effects on receptor internalization. sci-hub.se The ago-PAM nature of this compound is associated with the induction of M1 receptor internalization. acs.org This effect contrasts with some pure PAMs, which have been shown to cause minimal or no measurable receptor internalization. sci-hub.se The ability of a compound to induce internalization may be linked to its specific signaling properties, such as biased agonism. frontiersin.org Impaired agonist-induced receptor internalization has been observed in mutated receptors that lack phosphorylation sites, suggesting this is a key mechanism in the desensitization of G protein-dependent signaling. gla.ac.uk The tendency of ago-PAMs like this compound to promote internalization may be another factor contributing to their complex in vivo profile, potentially leading to receptor desensitization with sustained exposure.

Mechanistic Insights into M1 Machr Signaling Bias and Pf 06764427 Activity

Differential Coupling to Downstream Signaling Pathways

Activation of the M1 mAChR does not result in a uniform downstream response. Instead, the receptor can differentially engage various signaling cascades, a phenomenon influenced by the specific ligand bound to it. frontiersin.org PF-06764427, as an ago-PAM, has been shown to modulate these pathways distinctly compared to other M1 PAMs with different pharmacological profiles. sci-hub.seacs.org

The canonical signaling pathway for the M1 receptor is coupling to the Gq/11 family of G proteins. frontiersin.orgmdpi.comsigmaaldrich.com This engagement activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comresearchgate.net This cascade, often measured by the accumulation of inositol phosphates, is a hallmark of G protein-dependent M1 activation. nih.govsigmaaldrich.comwikipedia.org

Research has demonstrated that M1 PAMs with strong intrinsic agonist activity, a category that includes this compound, tend to be highly efficacious at stimulating this G protein-dependent pathway. nih.govresearchgate.net Studies on related Pfizer M1 PAMs, such as PF-06767832 and PF-06827443, which share a chemical scaffold with this compound, revealed that they cause significant increases in striatal inositol monophosphate levels in vivo. sci-hub.seresearchgate.netnih.govresearchgate.net This robust activation of the phosphoinositide pathway suggests a signaling profile biased towards G protein-dependent mechanisms. nih.govresearchgate.net This strong G protein signaling has been correlated with the propensity of these compounds to induce on-target adverse effects. sci-hub.sefrontiersin.org

Table 1: Comparative Effects of M1 PAMs on G Protein-Dependent Signaling
CompoundPharmacological ProfileEffect on Inositol Monophosphate LevelsReference
This compound (and related ago-PAMs)PAM with high intrinsic agonist activity (ago-PAM)Stimulates robust increases in striatal levels sci-hub.senih.govresearchgate.net
PilocarpinePartial AgonistInduces significant increases in phosphoinositide turnover researchgate.netnih.gov
GSK1034702Bitopic AgonistInduces a smaller increase in phosphoinositide turnover compared to pilocarpine researchgate.netnih.gov

In addition to G protein coupling, M1 mAChR signaling is regulated by receptor phosphorylation, which is mediated by G protein-coupled receptor kinases (GRKs). researchgate.netnih.gov This phosphorylation leads to the recruitment of β-arrestin proteins, initiating a distinct set of signaling events and promoting receptor internalization. researchgate.netnih.gov This pathway is often contrasted with the G protein-dependent cascade, and ligands can show bias toward one or the other. sci-hub.sebiorxiv.org

Evidence suggests that ligands favoring phosphorylation-dependent signaling may have a more favorable therapeutic profile, with a lower likelihood of inducing adverse effects. sci-hub.sefrontiersin.orgbiorxiv.org The comparison between this compound and another M1 PAM, VU6004256, is illustrative. sci-hub.senih.gov While both compounds potentiate ACh-mediated effects, this compound was found to promote M1 mAChR internalization, a process linked to receptor phosphorylation and subsequent β-arrestin recruitment. gla.ac.uksci-hub.senih.gov In contrast, VU6004256 did not cause measurable receptor internalization, indicating a different signaling bias. gla.ac.uksci-hub.senih.gov This suggests that this compound, despite its strong G-protein signaling, also engages phosphorylation-dependent mechanisms that lead to receptor regulation.

The recruitment of β-arrestin is a critical step in the phosphorylation-dependent signaling pathway. researchgate.netnih.gov Following GRK-mediated phosphorylation of the activated receptor, β-arrestins bind to the receptor. nih.govbiorxiv.org This binding sterically hinders further G protein coupling, leading to desensitization, and also serves as a scaffold to initiate downstream signaling and target the receptor for internalization via clathrin-coated pits. researchgate.netnih.govrevvity.com

As mentioned, M1 receptor activation classically leads to the stimulation of Phospholipase C (PLC) via Gq/11 coupling. mdpi.comebi.ac.ukinnoprot.comwikipedia.org However, M1 receptors can also activate Phospholipase D (PLD), although the mechanism is less clearly defined. nih.govresearchgate.net Research has revealed that structurally different M1 PAMs can have distinct effects on the potentiation of PLC versus PLD pathways, highlighting another layer of signaling bias. sci-hub.seacs.orgresearchgate.netresearchgate.net

This compound has been studied alongside other M1 PAMs that exhibit biased signaling between the PLC and PLD pathways. researchgate.net For example, some M1 PAMs potentiate receptor coupling to PLC activation but not PLD. nih.govresearchgate.net This differential modulation underscores that the signaling signature of a given PAM is complex and not limited to a simple enhancement of all downstream pathways. The specific ability of this compound to modulate PLC and PLD contributes to its unique biological effects. evitachem.com

β-arrestin Recruitment

Receptor Conformation and Ligand-Induced States

The phenomenon of signaling bias arises from the ability of different ligands to stabilize distinct conformational states of the receptor. researchgate.netnih.gov When an allosteric modulator like this compound binds to its site, which is separate from the orthosteric site where ACh binds, it induces a specific change in the receptor's three-dimensional structure. sci-hub.seresearchgate.net This new conformation determines the receptor's coupling efficiency to various intracellular partners, such as G proteins and GRKs. nih.gov

Therefore, the signaling profile of this compound—its potent G protein activation, engagement of phosphorylation pathways, and specific effects on PLC/PLD—is a direct consequence of the unique receptor state it promotes. sci-hub.senih.gov This contrasts with other PAMs that may stabilize different conformations, leading to profiles with less intrinsic agonism or a different balance between G protein- and β-arrestin-dependent signaling. sci-hub.senih.gov

Structure-Activity Relationships (SAR) Related to Signaling Bias

The structure-activity relationship (SAR) of M1 positive allosteric modulators (PAMs) provides critical insights into how chemical structures influence signaling bias, particularly the balance between G-protein-coupled (Gq) signaling and β-arrestin pathway engagement. The development of compounds like this compound has been instrumental in understanding these nuances. M1 PAMs with pronounced intrinsic agonist activity, often termed "ago-PAMs," have been associated with robust efficacy but also a higher risk of adverse effects, such as seizures. nih.govportlandpress.com This has been linked to their strong activation of the Gq pathway.

Research comparing this compound with other M1 PAMs, such as VU6004256, has revealed subtle but significant differences in their pharmacological profiles that contribute to their distinct in vivo effects. While both compounds potentiate acetylcholine (B1216132) (ACh)-mediated calcium mobilization (a marker of Gq activation) and β-arrestin recruitment, this compound exhibits more robust intrinsic agonist activity. nih.govfrontiersin.org This potent agonism is thought to overstimulate the M1 receptor, leading to on-target adverse effects. portlandpress.com

A key differentiator in the signaling bias of these compounds is their effect on receptor internalization. Studies have shown that this compound promotes the internalization of the M1 muscarinic acetylcholine receptor (mAChR), a process often mediated by β-arrestin. In contrast, the structurally related compound VU6004256 does not induce measurable receptor internalization. frontiersin.org This suggests that while both compounds can engage the β-arrestin pathway, the conformational changes they induce in the receptor may differ, leading to distinct downstream consequences.

The general scaffold of many M1 PAMs, including those related to this compound, can be broken down into three key components: a core heterocyclic system, a linker, and an aryl or heteroaryl moiety. Modifications to each of these can significantly impact potency, selectivity, and signaling bias. For instance, the indole-based core of some M1 ago-PAMs is a key determinant of their activity. researchgate.net Alterations to the substituents on this core can modulate the degree of agonist activity versus positive allosteric modulation.

The following table provides a summary of the reported activities of this compound and a comparator compound, highlighting the key differences in their signaling profiles.

Compound NameM1 Agonist Activity (Calcium Mobilization)M1 PAM Activity (in presence of ACh)Receptor InternalizationSeizure Liability
This compound Robust intrinsic agonist activity. nih.govPotent PAM. nih.govPromotes internalization. frontiersin.orgInduces seizures at higher doses. nih.govportlandpress.com
VU6004256 Weaker agonist activity compared to this compound. portlandpress.comPotent PAM.No measurable internalization. frontiersin.orgDoes not induce seizures at comparable doses. portlandpress.com

Comparative Pharmacological Analysis of Pf 06764427 with Other M1 Machr Modulators

Comparative Analysis with Ago-PAMs (e.g., MK-7622)

PF-06764427 and MK-7622, both classified as M1 ago-PAMs, exhibit considerable intrinsic agonist activity, meaning they can directly activate the M1 receptor even in the absence of the endogenous ligand, acetylcholine (B1216132) (ACh). nih.govnih.gov This characteristic distinguishes them from pure PAMs, which only potentiate the effect of ACh.

In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the M1 receptor have demonstrated that both this compound and MK-7622 induce robust increases in intracellular calcium mobilization on their own. nih.govresearchgate.net Specifically, this compound shows a half-maximal effective concentration (EC50) for agonist activity of 610 nM, while MK-7622 has an ago-EC50 of 2930 nM. nih.govresearchgate.net As PAMs that enhance the effect of ACh, both are potent, with this compound having a PAM EC50 of 30 nM and MK-7622 a PAM EC50 of 16 nM. nih.govresearchgate.net

The significant agonist activity of these compounds is believed to contribute to their potential to overstimulate the M1 receptor, which can lead to adverse effects. nih.govsci-hub.se For instance, both this compound and MK-7622 have been shown to induce severe behavioral convulsions in mice. nih.govnih.govmedkoo.com This suggests that high levels of intrinsic activity may be linked to a narrower therapeutic window. nih.gov Furthermore, in a novel object recognition (NOR) task, a rodent model of cognitive function, MK-7622 failed to show efficacy, and a similar lack of cognitive enhancement was previously reported for this compound. nih.govsci-hub.se

Table 1: In Vitro Activity of this compound vs. MK-7622

Compound Agonist EC50 (nM) PAM EC50 (nM)
This compound 610 ± 14 30 ± 3
MK-7622 2930 ± 95 16 ± 4

Data sourced from in vitro calcium mobilization assays in M1-CHO cells. nih.govresearchgate.net

Distinct In Vivo Activities Compared to Structurally Related Compounds

Interestingly, even structurally similar M1 PAMs can exhibit markedly different in vivo activities. This compound and VU6004256 are closely related in structure and display similar in vitro pharmacological profiles, including intrinsic agonist activity. sci-hub.se However, their effects in vivo are significantly distinct. sci-hub.se

This compound induces a robust decrease in spontaneous locomotor activity and reverses amphetamine-induced hyperlocomotion. sci-hub.se In contrast, VU6004256 has a lesser effect on locomotor activity and does not reverse amphetamine-induced hyperlocomotion. sci-hub.se Furthermore, while this compound lacks a significant effect in the novel object recognition task and can induce convulsions, VU6004256 produces a profound enhancement of object recognition and is devoid of such adverse effects. sci-hub.se This highlights that subtle, yet-to-be-fully-defined pharmacological properties can lead to major differences in the in vivo outcomes of structurally related M1 modulators. sci-hub.se

Relationship to Other Pfizer M1 PAM Series (e.g., PF-06767832, PF-06827443)

This compound belongs to a series of M1 PAMs developed by Pfizer. researchgate.net It is structurally based on the chemical scaffold of PF-06767832, as is another compound, PF-06827443. researchgate.netnih.gov These compounds share the characteristic of being potent and selective M1 PAMs. nih.govresearchgate.net

PF-06767832 is considered a PAM-agonist and has been shown to reverse scopolamine-induced cognitive deficits. nih.gov However, it also induced convulsions and other cholinergic adverse effects. nih.gov Similarly, PF-06827443, despite being developed as a PAM with minimal agonist activity, was later found to have robust agonist activity in native tissue and induced cholinergic adverse effects and convulsions. sci-hub.senih.govresearchgate.net

A common thread among the Pfizer M1 PAMs, including PF-06767832 and PF-06827443, is their propensity to induce convulsions and other cholinergic side effects. sci-hub.senih.govresearchgate.net Studies have suggested a possible link between the level of G protein-dependent signaling, measured by increases in striatal inositol (B14025) monophosphate levels in vivo, and the tendency of these compounds to induce seizures. sci-hub.se This suggests a class-wide challenge for this particular chemical scaffold in separating therapeutic efficacy from adverse effects driven by M1 receptor overactivation. sci-hub.seresearchgate.net

Contribution of Pf 06764427 Research to the Development of Allosteric Modulators for Neurological Disorders

Informing Design Strategies for M1 PAMs with Optimal Activity Profiles

Research on PF-06764427 has been instrumental in refining the design strategies for M1 PAMs to achieve better activity profiles. This compound, developed by Pfizer, is part of a series of azaindole amides where the nitrogen of the azaindole core is a key design element. researchgate.net This nitrogen forms an intramolecular hydrogen bond with the amide N-H, which reinforces the bioactive conformation. researchgate.net

However, studies revealed that this compound, along with structurally similar M1 PAMs like MK-7622, exhibits robust intrinsic agonist activity. researchgate.netnih.govmedkoo.com This "ago-PAM" activity, where the compound can activate the receptor even in the absence of the natural ligand acetylcholine (B1216132) (ACh), has been linked to adverse effects. nih.govmedkoo.com For instance, this compound was found to induce convulsions in mice, a significant on-target adverse effect attributed to excessive M1 receptor activation. nih.govfrontiersin.org

This has led to a crucial understanding: M1 PAMs with high intrinsic activity may overstimulate the M1 receptor, leading to undesirable outcomes. sci-hub.se Consequently, the focus of M1 PAM design has shifted towards developing "pure" PAMs, which lack significant intrinsic agonist activity. nih.govnih.gov These compounds, such as VU0453595, potentiate the effects of acetylcholine without causing the tonic, non-physiological receptor stimulation seen with ago-PAMs. nih.govsci-hub.se This strategic shift, informed by the challenges observed with this compound, aims to create M1 PAMs with enhanced cognitive efficacy and a wider therapeutic window, free from the adverse effects associated with strong agonism. nih.govsci-hub.se

Advancing Understanding of Allosteric Site Topography

The exploration of this compound and related compounds has deepened the scientific community's understanding of the allosteric binding site on the M1 muscarinic acetylcholine receptor. Allosteric sites, located in an extracellular vestibule distinct from the orthosteric site where acetylcholine binds, offer a promising avenue for achieving receptor subtype selectivity due to greater diversity in their amino acid residues. nih.gov

The study of how azaindole amides like this compound interact with the M1 receptor has contributed to homology models and a better grasp of the key pharmacophore elements required for binding. researchgate.net The intramolecular hydrogen bond within the azaindole structure of this compound, for example, highlights a specific conformational requirement for potent M1 PAM activity. researchgate.net

Furthermore, research comparing the effects of structurally distinct M1 PAMs, such as the ago-PAM this compound and the pure-PAM VU0453595, suggests that different ligands can stabilize unique active conformations of the receptor, even within a highly conserved series. nih.govacs.org This underscores the complexity of the allosteric site's topography and how subtle variations in ligand binding can lead to profoundly different pharmacological profiles. This knowledge is crucial for the rational design of future allosteric modulators that can fine-tune receptor function with greater precision.

Elucidating Mechanisms of On-Target Receptor Activity

The investigation of this compound has been pivotal in clarifying the mechanisms of on-target M1 receptor activity and its physiological consequences. As a PAM-agonist, this compound demonstrates the ability to directly activate the M1 receptor, leading to downstream signaling cascades such as the mobilization of intracellular calcium. researchgate.netmedkoo.comresearchgate.net

Crucially, the adverse effects observed with this compound, such as convulsions, have been identified as on-target effects resulting from the over-activation of the M1 receptor, rather than off-target interactions with other receptors. frontiersin.orgnih.gov This was confirmed by studies showing that these adverse effects are absent in M1 receptor knockout mice. frontiersin.org This finding highlights a significant challenge in the development of M1-targeted therapies: the potential for on-target toxicity.

The strong negative cooperativity that this compound and other M1 ago-PAMs exhibit with the orthosteric antagonist scopolamine (B1681570) further illustrates the complex interplay between the allosteric and orthosteric sites. nih.gov This interaction can confound the results of preclinical studies that use scopolamine to induce cognitive deficits. nih.gov The lessons learned from this compound have emphasized the need to carefully characterize the nature of allosteric modulation—whether it is "pure" potentiation or includes direct agonism—to predict the in vivo effects of a compound accurately.

Guiding Preclinical Compound Assessment Methodologies

The challenges encountered with this compound have directly influenced and improved preclinical assessment methodologies for M1 PAMs. The observation that structurally similar M1 PAMs with comparable in vitro profiles can have markedly different in vivo effects underscores the limitations of relying solely on in vitro assays. sci-hub.se For example, both this compound and VU6004256 showed similar intrinsic agonist activity and in vitro pharmacology, yet their in vivo outcomes were distinct. sci-hub.se

This has led to the adoption of a more comprehensive preclinical testing paradigm. It is now considered essential to assess the pharmacology of M1 PAMs in both low and high receptor-expressing cell lines, as the agonist activity of ago-PAMs can be dependent on receptor reserve. acs.org Furthermore, evaluation in native tissue systems is crucial to understand a compound's activity in a more physiologically relevant context. acs.orgresearchgate.net

Future Directions and Unresolved Research Questions Regarding M1 Machr Modulation

Investigation of Novel Allosteric Binding Sites and Ligand Interactions

While a common allosteric site has been identified for several M1 PAMs, the existence of other potential binding sites remains an area of active investigation. acs.orgnih.gov The discovery of structurally diverse M1 potentiators suggests that they may act through distinct mechanisms and could differentially regulate receptor coupling to downstream signaling pathways. vanderbilt.edu Understanding these nuances is crucial for the rational design of new ligands with more tailored pharmacological properties. researchgate.net

Further Dissection of Signaling Pathways and Receptor Selectivity

M1 receptors couple to various intracellular signaling pathways, primarily the Gq/11 protein family which leads to intracellular calcium mobilization. scbt.compatsnap.comnih.gov However, they can also engage other G-proteins and signaling cascades. nih.govfrontiersin.org The concept of "biased agonism," where a ligand preferentially activates a subset of a receptor's signaling pathways, is of growing interest. nih.govfrontiersin.org Future research will likely focus on developing M1 PAMs that are biased towards specific pathways to maximize therapeutic effects while minimizing adverse reactions. frontiersin.org For example, some studies suggest that M1 PAMs that strongly favor G-protein-dependent signaling may have a higher propensity to induce adverse effects. nih.govsci-hub.se

Development of Advanced Preclinical Models to Discern Subtype-Specific Functional Outcomes

The development of more sophisticated preclinical models is essential for better understanding the specific roles of M1 receptor activation in complex brain circuits and behaviors. frontiersin.org This includes the use of genetic models, such as M1 knockout mice, to confirm that the observed effects of a compound are indeed mediated by the M1 receptor. frontiersin.orgpnas.org Advanced models will also be crucial for evaluating the efficacy of new M1 modulators in reversing cognitive deficits relevant to human disorders. frontiersin.orgnih.gov

Exploration of Synergistic or Antagonistic Interactions with Other Neurotransmitter Systems

The cholinergic system does not operate in isolation; it interacts extensively with other neurotransmitter systems, including the glutamatergic and endocannabinoid systems. pnas.orgfrontiersin.orgnih.gov M1 receptor activation can modulate glutamatergic transmission, which is critical for synaptic plasticity and learning. frontiersin.org There is also evidence of crosstalk between M1 receptors and the endocannabinoid system, which plays a modulatory role in neurotransmission. nih.gov Future research will need to explore how M1 modulators affect these interactions and whether combination therapies targeting multiple systems could offer enhanced therapeutic benefits. patsnap.com

Q & A

Q. How to interpret conflicting toxicity profiles of this compound across preclinical species?

  • Methodological Answer : Perform comparative metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Use in silico toxicology tools (e.g., ProTox-II) to predict human-relevant risks. Cross-reference with organ-on-chip models to bridge in vitro-in vivo gaps .

Tables: Example Data Reporting Formats

Parameter In Vitro (IC₅₀) In Vivo (ED₅₀) Statistical Significance (p-value)
Target Inhibition12 nM ± 1.515 mg/kg ± 2.3<0.001
Plasma Half-life (t₁/₂)N/A8.2 hr ± 1.1N/A
Toxicity (LD₅₀)N/A150 mg/kg ± 20<0.01
Adapted from journal guidelines for clarity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06764427
Reactant of Route 2
Reactant of Route 2
PF-06764427

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.